molecular formula C8H10NO2P B15307346 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde

6-(Dimethylphosphoryl)pyridine-3-carbaldehyde

Cat. No.: B15307346
M. Wt: 183.14 g/mol
InChI Key: ZFPFEWMWVFELDQ-UHFFFAOYSA-N
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Description

6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P It is a pyridine derivative that features a dimethylphosphoryl group at the 6-position and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid.

    Reduction: 6-(Dimethylphosphoryl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The phosphoryl group can form strong interactions with metal ions, making it useful in coordination chemistry. The aldehyde group can form Schiff bases with amines, which are important in many biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylphosphoryl)pyridine-2-carbaldehyde
  • 6-(Dimethylphosphoryl)pyridine-4-carbaldehyde
  • 6-(Dimethylphosphoryl)pyridine-3-methanol

Uniqueness

6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylphosphoryl and carbaldehyde groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10NO2P

Molecular Weight

183.14 g/mol

IUPAC Name

6-dimethylphosphorylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H10NO2P/c1-12(2,11)8-4-3-7(6-10)5-9-8/h3-6H,1-2H3

InChI Key

ZFPFEWMWVFELDQ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C=O

Origin of Product

United States

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